molecular formula C19H15BrF3N B296574 6-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

6-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B296574
M. Wt: 394.2 g/mol
InChI Key: ZXYAQJUUELYZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a synthetic compound belonging to the family of cyclopenta[c]quinoline. It is a potent and selective inhibitor of the protein kinase CK2, which has been shown to play a role in various cellular processes such as cell growth, differentiation, and apoptosis. This compound has been studied extensively for its potential use in cancer therapy, as well as for its effects on other diseases and conditions.

Mechanism of Action

The mechanism of action of 6-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves the inhibition of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, this compound can prevent the growth and proliferation of cancer cells and potentially other disease-causing cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline are primarily related to its inhibition of CK2. This can result in the suppression of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and may have neuroprotective effects in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is its high potency and selectivity for CK2 inhibition. This allows for more precise and targeted experiments. However, one limitation is that this compound may have off-target effects on other proteins and enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 6-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to explore its effects on other diseases and conditions, such as neurological disorders or autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 6-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves several steps, including the reaction of 2-(trifluoromethyl)benzaldehyde with 2-bromoacetyl bromide, followed by the reaction of the resulting compound with a cyclopentadiene derivative. The final product is obtained through a series of purification and isolation steps.

Scientific Research Applications

The primary application of 6-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been investigated for its potential use in other diseases and conditions, such as Alzheimer's disease and inflammation.

properties

Molecular Formula

C19H15BrF3N

Molecular Weight

394.2 g/mol

IUPAC Name

6-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H15BrF3N/c20-16-10-4-8-13-11-6-3-7-12(11)17(24-18(13)16)14-5-1-2-9-15(14)19(21,22)23/h1-6,8-12,17,24H,7H2

InChI Key

ZXYAQJUUELYZIL-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C=CC=C3Br)C4=CC=CC=C4C(F)(F)F

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3Br)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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